molecular formula C5H10O3 B3057965 Tetrahydro-2H-pyran-2,3-diol CAS No. 86728-74-7

Tetrahydro-2H-pyran-2,3-diol

Cat. No.: B3057965
CAS No.: 86728-74-7
M. Wt: 118.13 g/mol
InChI Key: MIAXJJCAIQVKPX-UHFFFAOYSA-N
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Description

Tetrahydro-2H-pyran-2,3-diol (CAS 86728-74-7) is a chemical compound with the molecular formula C5H10O3 and a molecular weight of 118.13 g/mol . It features a tetrahydropyran ring, a common saturated six-membered cyclic ether, substituted with two hydroxyl groups at the 2 and 3 positions . This structure makes it a versatile chiral building block and a key synthetic intermediate for researchers in medicinal and organic chemistry. While specific documented applications for this exact diol are sparse in the public literature, its reactive diol functionality on a cyclic ether scaffold suggests high potential utility. Analogous tetrahydropyran derivatives are fundamental in organic synthesis, widely used in the construction of complex molecules, including as protected forms of alcohols and as core structures in natural products and pharmaceuticals . Researchers may employ this compound in the development of novel heterocyclic compounds, as a precursor for further functionalization, or in the synthesis of ligands and catalysts. The presence of two adjacent hydroxyl groups indicates potential for use in asymmetric synthesis and the formation of chelating complexes. This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

oxane-2,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H10O3/c6-4-2-1-3-8-5(4)7/h4-7H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIAXJJCAIQVKPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(OC1)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701007066
Record name Oxane-2,3-diol
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Molecular Weight

118.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86728-74-7
Record name Tetrahydro-2H-pyran-2,3-diol
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Record name Tetrahydro-2H-pyran-2,3-diol
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Record name Oxane-2,3-diol
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Record name Tetrahydro-2H-pyran-2,3-diol
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Reaction Mechanisms and Chemical Transformations Involving Tetrahydropyran Diols

Mechanistic Investigations of Tetrahydropyran (B127337) Diol Formation

The formation of the diol functionality on a tetrahydropyran ring can be achieved through various synthetic strategies, with metal-catalyzed dihydroxylation and oxidative cyclization of dienes being prominent methods. Mechanistic studies, often supported by computational chemistry, have been pivotal in understanding the stereochemical outcomes of these reactions.

Computational studies have provided significant insights into the mechanisms of cyclic diol formation. For instance, the mechanism of tetrahydrofuran (B95107) (THF)-diol formation through Os(VI)-catalyzed oxidative cyclization of 5,6-dihydroxyalkenes has been computationally modeled and offers a strong analogue for tetrahydropyran systems. nih.gov This research indicates that the catalytic cycle involves several key steps: the formation of an active catalyst, addition of the dihydroxyalkene to the metal center, cyclization to form a metal-diolate complex, reoxidation of the metal, and finally hydrolysis to release the diol product and regenerate the catalyst. nih.gov

A computational study on the Os(VI)-catalyzed oxidative cyclization of 5,6-dihydroxyalkene ligated with citric acid revealed that the process proceeds through an Os(VI)/Os(IV) cycle. The turnover-limiting step was identified as the formation of a hexacoordinated Os(VI) bisglycolate complex. nih.gov Brønsted acids were found to play a critical role in the formation of the active catalyst and in the cyclization step itself. nih.gov

Further computational analysis has been applied to the reverse reaction—the deoxydehydration (DODH) of cyclic trans-diols. A study comparing rhenium and vanadium catalysts for this transformation showed that the vanadium-catalyzed pathway proceeds via a stepwise cleavage of the diol C-O bonds through a triplet state mechanism. chemrxiv.org This stepwise route offers greater flexibility and a significantly lower energy barrier for cyclic trans-diols compared to the concerted mechanism required by rhenium catalysts. chemrxiv.org This highlights how computational models can explain catalyst efficiency and substrate scope based on mechanistic pathways.

Table 1: Comparison of Computed Energy Barriers for Deoxydehydration of Cyclic Diols

Catalyst System Substrate Type Mechanism Rate-Determining Step Barrier (kcal/mol)
Rhenium (MTO) Cyclic trans-diol Concerted 71.0
Vanadium Cyclic trans-diol Stepwise 41.5

Data sourced from computational studies on catalyst mechanisms. chemrxiv.org

Metal catalysts are central to controlling the diastereoselectivity of diol formation on pyran rings. The choice of metal, ligand, and reaction conditions dictates the facial selectivity of oxidation and the resulting stereochemistry of the hydroxyl groups.

Osmium-based catalysts, particularly in the context of Sharpless asymmetric dihydroxylation, are renowned for producing syn-diols with high enantiomeric and diastereomeric purity from olefinic precursors. mdpi.com The presumed mechanism for the formation of tetrahydrofuran derivatives from 1,5-dienes involves the initial syn-addition of the metal tetroxide to one double bond, forming a ruthenium(VI) diester, which then undergoes cyclization with the participation of the second double bond. researchgate.net

Palladium-catalyzed reactions have also been employed for the diastereoselective synthesis of substituted cyclic ethers. For instance, a palladium-catalyzed asymmetric allylic alkylation (Pd-AAA) has been developed to generate either cis- or trans-disubstituted tetrahydrofuran rings with high diastereoselectivity, simply by choosing the appropriate enantiomer of the chiral ligand. nih.gov Such strategies are applicable to the synthesis of tetrahydropyran systems, offering a powerful tool for stereocontrol.

Cascade reactions that form multiple bonds and stereocenters in a single operation are also highly valuable. A three-component cascade process for synthesizing substituted tetrahydropyrans from δ-ketoaldehydes has been developed. nih.gov This process involves a tandem Mukaiyama aldol-lactonization, which proceeds through a cyclic oxocarbenium ion intermediate. The stereochemical outcome is controlled by nucleophilic addition to this intermediate, in accordance with established stereoelectronic models. nih.gov

Reactivity of Carbonyl-Substituted Dihydropyrans and Related Cyclic Ethers

Carbonyl-substituted dihydropyrans are versatile intermediates in organic synthesis. The electrophilic carbonyl carbon is a primary site for reactivity, particularly for nucleophilic addition reactions.

The addition of nucleophiles to the carbonyl group is a fundamental transformation for these substrates. The nature of the nucleophile determines the final product, allowing for the introduction of a wide range of substituents.

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), are powerful carbon-based nucleophiles that readily react with the carbonyl group of substituted dihydropyrans. oxfordsciencetrove.comresearchgate.net The reaction proceeds via a nucleophilic attack on the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral alkoxide intermediate. Subsequent protonation during aqueous workup yields the corresponding tertiary alcohol. libretexts.org

The general mechanism is as follows:

Nucleophilic Attack: The carbanionic carbon of the organometallic reagent attacks the carbonyl carbon.

Formation of Tetrahedral Intermediate: A metal alkoxide intermediate is formed.

Protonation: Addition of a proton source (e.g., H₃O⁺) neutralizes the alkoxide to yield the final alcohol product.

This reaction is highly efficient for creating new carbon-carbon bonds. researchgate.net However, due to their high reactivity, Grignard and organolithium reagents typically add twice to more reactive carbonyl derivatives like acid chlorides and anhydrides, first via substitution and then by addition to the resulting ketone. youtube.com To achieve a single addition and isolate the ketone, less reactive organometallic reagents such as lithium dialkylcuprates (Gilman reagents) are used. youtube.com

Table 2: Reactivity of Organometallic Reagents with Carbonyl Compounds

Organometallic Reagent Carbonyl Substrate Typical Product
Grignard Reagent (RMgX) Ketone Tertiary Alcohol
Organolithium (RLi) Aldehyde Secondary Alcohol

The Perkow reaction involves the reaction of a trialkylphosphite, such as triethylphosphite, with an α-haloketone to produce a vinyl phosphate (B84403). wikipedia.org While not a direct nucleophilic addition in the traditional sense, the mechanism begins with the nucleophilic attack of the phosphorus atom on the carbonyl carbon. wikipedia.orgresearchgate.net

The established mechanism for the Perkow reaction involves several steps:

Nucleophilic Addition: The triethylphosphite attacks the carbonyl carbon, forming a zwitterionic intermediate. wikipedia.org

Rearrangement and Halide Elimination: The intermediate rearranges, eliminating the halide ion to form a cationic species.

Dealkylation: The displaced halide anion then attacks one of the ethyl groups on the phosphorus, leading to the final enol phosphate product. wikipedia.org

In the context of a carbonyl-substituted dihydropyran bearing a halogen on the α-carbon, this reaction would lead to the formation of an exocyclic enol phosphate. The reaction is sensitive to steric hindrance around the carbonyl group. Bulky substituents can shield the carbonyl carbon, potentially altering the reaction pathway or inhibiting the reaction. beilstein-journals.org In some cases, if other electrophilic sites are present, the phosphite (B83602) may react there instead, leading to different products. beilstein-journals.org

Nucleophilic Addition Reactions

Michael Additions with Thiol Nucleophiles

The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental carbon-carbon bond-forming reaction in organic synthesis. sci-hub.se When the nucleophile is a thiol, the reaction is termed a thiol-Michael addition or thia-Michael addition. mdpi.com This reaction is highly efficient and proceeds under mild conditions, often qualifying as a "click" reaction. sci-hub.se

The reaction can be initiated through two primary mechanistic pathways: base catalysis and nucleophilic initiation. mdpi.comresearchgate.net

Base-Catalyzed Mechanism: A base is used to deprotonate the thiol (R-SH), forming a highly nucleophilic thiolate anion (R-S⁻). This anion then attacks the β-carbon of the activated alkene (the Michael acceptor). The resulting enolate intermediate is subsequently protonated by another thiol molecule, regenerating the thiolate catalyst and yielding the final thioether product. sci-hub.semdpi.com

Nucleophile-Initiated Mechanism: A nucleophilic catalyst, such as a tertiary phosphine (B1218219) or amine, directly attacks the β-carbon of the Michael acceptor. This forms a zwitterionic intermediate which then deprotonates the thiol. The resulting thiolate adds to the acceptor, and a final proton transfer yields the product and regenerates the catalyst. mdpi.comresearchgate.net

In the context of tetrahydropyran systems, if an α,β-unsaturated carbonyl moiety is present on the ring, it can readily undergo thiol-Michael addition. For a derivative of Tetrahydro-2H-pyran-2,3-diol containing such a feature, the addition of a thiol nucleophile would proceed as described, leading to the formation of a new carbon-sulfur bond. The choice of catalyst can influence the reaction rate and mechanism. researchgate.net

Catalyst TypeInitiation MechanismKey Intermediate
Tertiary Amines (e.g., Triethylamine)Base CatalysisThiolate Anion
Tertiary Phosphines (e.g., Triethylphosphine)Nucleophilic InitiationZwitterionic Adduct
Primary/Secondary AminesBoth mechanisms may contributeThiolate and/or Zwitterion

Radical Mechanisms in Tetrahydropyran Chemistry (e.g., SRN1)

Radical-nucleophilic substitution, or the SRN1 mechanism, provides a pathway for nucleophilic substitution on substrates that are often unreactive under traditional SN1 or SN2 conditions. wikipedia.orgconicet.gov.ar Discovered in 1970, the SRN1 mechanism is a chain reaction involving radical and radical anion intermediates. wikipedia.org It is particularly useful for substitutions on aliphatic and aromatic systems. conicet.gov.arrsc.org

The SRN1 mechanism consists of three main stages:

Initiation: An electron is transferred to the substrate (R-X) from an initiator (e.g., light or a solvated electron), forming a radical anion ([R-X]•⁻). wikipedia.orgconicet.gov.ar

Propagation:

The radical anion fragments, cleaving the C-X bond to produce a radical (R•) and the leaving group anion (X⁻). wikipedia.org

The radical (R•) then reacts with a nucleophile (Nu⁻) to form a new radical anion ([R-Nu]•⁻). wikipedia.org

This new radical anion transfers its electron to another molecule of the original substrate (R-X), forming the final product (R-Nu) and regenerating the initial radical anion ([R-X]•⁻), thus continuing the chain. wikipedia.orgrsc.org

Termination: The chain reaction can be terminated by various processes, such as the radical abstracting a hydrogen atom. wikipedia.org

For a derivative of this compound bearing a suitable leaving group (e.g., a halide) at a specific position, the SRN1 mechanism could be employed to introduce a variety of nucleophiles. researchgate.net The reaction conditions, including the choice of solvent and the presence of light, can significantly influence the reaction pathway and product distribution. rsc.orgresearchgate.net

Cleavage and Rearrangement Reactions

The vicinal (1,2-) diol functionality in this compound makes it susceptible to oxidative cleavage of the carbon-carbon bond between the two hydroxyl-bearing carbons (the C2-C3 bond). libretexts.orgmasterorganicchemistry.com This reaction breaks the tetrahydropyran ring, yielding a difunctional linear compound.

Common reagents for this transformation are periodic acid (HIO₄) and lead tetraacetate (Pb(OAc)₄). libretexts.org The mechanism for periodic acid cleavage involves the formation of a cyclic periodate (B1199274) ester intermediate. ucalgary.ca This five-membered ring intermediate then undergoes a concerted rearrangement of electrons, which results in the cleavage of the C-C bond and the formation of two carbonyl groups. ucalgary.cayoutube.com

The nature of the resulting carbonyl groups depends on the substitution pattern of the original diol. Cleavage of this compound would break the bond between C2 and C3, leading to the formation of a dialdehyde.

Another relevant transformation for cyclic diols is deoxydehydration, which removes both hydroxyl groups to form an alkene. While many catalysts for this reaction require a cis-diol configuration for a concerted mechanism, recent studies have explored stepwise mechanisms involving radical intermediates that can accommodate trans-diols. chemrxiv.org

Reductions of Carbonyl Groups

The reduction of carbonyl compounds (aldehydes and ketones) to their corresponding alcohols is a fundamental transformation in organic chemistry. wikipedia.org This is relevant to the chemistry of this compound in several contexts, such as in the synthesis of the diol from a carbonyl-containing precursor or in the further transformation of products derived from its cleavage.

A variety of reducing agents can be used, with the choice depending on the substrate and the desired selectivity. scielo.org.mx

Metal Hydride Reagents: Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are common reagents that deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon. wikipedia.org NaBH₄ is a milder, more selective reagent, while LiAlH₄ is much more reactive and can reduce a wider range of carbonyl functional groups, including esters and carboxylic acids. wikipedia.org

Catalytic Hydrogenation: Carbonyl groups can be reduced using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). This method is widely used in industrial processes. wikipedia.orgmasterorganicchemistry.com

Wolff-Kishner and Clemmensen Reductions: These methods are used for the complete deoxygenation of a carbonyl group to a methylene (B1212753) group (C=O → CH₂). The Wolff-Kishner reduction uses hydrazine (B178648) (NH₂NH₂) and a strong base under high temperatures. masterorganicchemistry.comorganic-chemistry.org The Clemmensen reduction employs a zinc-mercury amalgam in concentrated hydrochloric acid. masterorganicchemistry.com

Reducing AgentFunctional Groups ReducedTypical Conditions
Sodium Borohydride (NaBH₄)Aldehydes, KetonesProtic solvents (e.g., ethanol, methanol)
Lithium Aluminum Hydride (LiAlH₄)Aldehydes, Ketones, Esters, Carboxylic AcidsAprotic ether solvents (e.g., THF, diethyl ether)
Catalytic Hydrogenation (H₂/Pd, Pt)Aldehydes, Ketones, Alkenes, AlkynesHigh pressure and/or temperature
Wolff-Kishner Reduction (NH₂NH₂/KOH)Aldehydes, KetonesHigh temperature, basic conditions

Proposed Mechanisms for 1,3-Diol Formation

While the target molecule is a 1,2-diol, understanding the synthesis of the related 1,3-diol motif is also important in polyol chemistry. The stereoselective synthesis of 1,3-diols is a significant challenge, and numerous methods have been developed. researchgate.netsemanticscholar.org

One of the most common approaches involves the stereoselective reduction of β-hydroxy ketones. The stereochemical outcome of the reduction (to yield either a syn- or anti-1,3-diol) can often be controlled by the choice of reducing agent and reaction conditions, which can favor either substrate-controlled or reagent-controlled delivery of the hydride. semanticscholar.org

Other significant methods for 1,3-diol synthesis include:

Aldol (B89426) Reactions: The aldol reaction, which forms a β-hydroxy carbonyl compound, followed by reduction of the carbonyl group, is a classic method for constructing the 1,3-diol backbone. nih.gov

Oxa-Michael Additions: Intramolecular addition of an alcohol to an activated alkene can form a tetrahydropyran ring, which is a key step in certain strategies for synthesizing protected syn-1,3-diols. researchgate.net

Catalytic Hydrogenation: Asymmetric hydrogenation of 1,3-diketones or β-hydroxy ketones using chiral catalysts can produce enantiomerically enriched 1,3-diols. semanticscholar.orgnih.gov

Etherification and Esterification Reactions of the Tetrahydropyran-2,3-diol Motif

The two hydroxyl groups of this compound are functional handles that can be readily modified through etherification and esterification reactions. These reactions are used to install protecting groups or to synthesize derivatives with different physical and biological properties. google.com

Esterification is the reaction of an alcohol with a carboxylic acid or its derivative to form an ester. Common methods include:

Fischer Esterification: This is an acid-catalyzed equilibrium reaction between an alcohol and a carboxylic acid. organic-chemistry.org

Reaction with Acid Chlorides or Anhydrides: Alcohols react readily with more reactive acylating agents like acid chlorides or anhydrides, often in the presence of a non-nucleophilic base such as pyridine, to form esters. This method is generally faster and not reversible.

Etherification is the formation of an ether linkage (R-O-R'). A classic method is the Williamson Ether Synthesis , which involves the deprotonation of the alcohol with a strong base (e.g., NaH) to form an alkoxide, followed by an SN2 reaction with an alkyl halide.

For this compound, these reactions can be performed to modify one or both hydroxyl groups. Selective mono-esterification or mono-etherification can be achieved by controlling the stoichiometry of the reagents or by exploiting differences in the reactivity of the two hydroxyl groups. organic-chemistry.org

ReactionReagentsCatalyst/BaseProduct
Fischer EsterificationCarboxylic Acid (R'COOH)Strong Acid (e.g., H₂SO₄)Ester
AcylationAcid Chloride (R'COCl) or Anhydride ((R'CO)₂O)Base (e.g., Pyridine)Ester
Williamson Ether SynthesisAlkyl Halide (R'X)Strong Base (e.g., NaH)Ether

Advanced Spectroscopic Characterization of Tetrahydro 2h Pyran 2,3 Diol Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural analysis of organic molecules, including tetrahydropyran (B127337) derivatives. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation

Proton (¹H) NMR spectroscopy is instrumental in defining the proton environment within a molecule. For derivatives of Tetrahydro-2H-pyran-2,3-diol, the ¹H NMR spectrum reveals key structural features through chemical shifts (δ), signal multiplicity (splitting patterns), and coupling constants (J).

Chemical Shifts : The protons on the tetrahydropyran ring typically resonate in the δ 1.5–4.0 ppm region. Protons attached to carbons bearing oxygen atoms (C2, C3, and C6) are deshielded and appear further downfield. The anomeric proton at C2 is particularly diagnostic, often appearing around δ 4.5-5.0 ppm, depending on its axial or equatorial orientation and the nature of the substituent.

Coupling Constants : The magnitude of the three-bond coupling constants (³J) between adjacent protons provides critical information about their dihedral angle, which helps in assigning the relative stereochemistry and conformation of the ring. For instance, a large coupling constant (³J ≈ 8–10 Hz) is characteristic of a trans-diaxial relationship between two protons, indicative of a chair conformation. Smaller coupling constants are observed for axial-equatorial and equatorial-equatorial interactions.

Table 1: Representative ¹H NMR Data for Substituted Tetrahydro-2H-pyran Rings

Compound Proton Assignment Chemical Shift (δ, ppm) Multiplicity & Coupling Constant (J, Hz)
Tetrahydro-2H-pyran-2-yl stearate CH-THP (anomeric) 5.95 s
CH₂O-THP 3.85-3.91 m
CH₂O-THP 3.64-3.68 m
CH₂-THP 1.50-1.70 m
2-(Phenylthio)tetrahydro-2H-pyran CH-THP (anomeric) 5.21 t, J = 5.2
CH₂O-THP 4.16-4.20 m
CH₂O-THP 3.57-3.60 m

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Structural and Stereochemical Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for carbon counting and identification of the chemical environment.

Chemical Shifts : The chemical shifts in ¹³C NMR are highly sensitive to the local electronic environment. For tetrahydropyran derivatives, carbons bonded to oxygen (C2, C3, and C6) resonate significantly downfield (δ 60–100 ppm) compared to the other ring carbons (C4 and C5), which typically appear at δ 20–40 ppm. libretexts.org The anomeric carbon (C2) is often the most downfield signal of the ring carbons due to being bonded to two oxygen atoms (in the case of a hemiacetal) or an oxygen and another heteroatom. The stereochemical arrangement of substituents can also influence carbon chemical shifts, a phenomenon known as the gamma-gauche effect, which can aid in stereochemical assignments.

Table 2: Representative ¹³C NMR Data for Substituted Tetrahydro-2H-pyran Rings

Compound Carbon Assignment Chemical Shift (δ, ppm)
Tetrahydro-2H-pyran-2-yl stearate C-anomeric 92.5
C-O (ring) 63.4
C-ring 25.0, 24.9, 18.8
2-(Phenylthio)tetrahydro-2H-pyran C-anomeric 85.2
C-O (ring) 64.5

Two-Dimensional NMR Techniques (COSY, TOCSY) for Connectivity Determination

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously establishing atomic connectivity.

COSY (Correlation Spectroscopy) : The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. nanalysis.com Cross-peaks in a COSY spectrum connect the signals of J-coupled protons. For a this compound derivative, this technique allows for the tracing of the proton sequence around the pyran ring, for example, from H-2 to H-3, H-3 to H-4, and so on, which is essential for assigning the often-crowded aliphatic signals. oxinst.com

TOCSY (Total Correlation Spectroscopy) : The TOCSY experiment extends the correlation beyond directly coupled neighbors to reveal entire spin systems. magritek.com A cross-peak in a TOCSY spectrum indicates that two protons are part of the same coupling network, even if they are not directly coupled. azom.com For the tetrahydropyran ring, a single well-resolved proton signal can be used to reveal all other protons belonging to the same ring system, which is invaluable for distinguishing between different spin systems in complex derivatives. nanalysis.commagritek.com

Nuclear Overhauser Effect (NOE) for Relative Stereochemistry

The Nuclear Overhauser Effect (NOE) is a phenomenon that arises from the through-space interaction between nuclei. wikipedia.org It is observed as a change in the intensity of one resonance when another, spatially close nucleus is irradiated. libretexts.org

The magnitude of the NOE is inversely proportional to the sixth power of the distance between the nuclei, making it extremely sensitive to internuclear distances up to approximately 5 Å. libretexts.org In the context of this compound derivatives, NOE experiments (such as 2D NOESY) are crucial for determining the relative stereochemistry of substituents. For example, observing an NOE between the proton at C-2 and a proton at C-4 would strongly suggest a 1,3-diaxial relationship, providing evidence for their cis relationship and confirming a chair conformation. This allows for the unambiguous assignment of cis and trans isomers. wikipedia.org

Vibrational Spectroscopy (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule by measuring its absorption of infrared radiation. It is particularly useful for identifying the functional groups present in a molecule. vscht.cz

For a typical this compound derivative, the FT-IR spectrum is characterized by several key absorption bands:

O-H Stretching : A strong and broad absorption in the region of 3500–3200 cm⁻¹ is characteristic of the hydroxyl (-OH) groups involved in hydrogen bonding.

C-H Stretching : Absorptions in the 3000–2850 cm⁻¹ region correspond to the stretching vibrations of the C-H bonds of the saturated pyran ring. uc.edu

C-O Stretching : Strong absorptions in the fingerprint region, typically between 1200 cm⁻¹ and 1000 cm⁻¹, are due to the C-O stretching vibrations of the alcohol and ether linkages within the molecule. academyart.edulibretexts.org

Table 3: Characteristic FT-IR Absorption Bands for this compound Derivatives

Vibrational Mode Frequency Range (cm⁻¹) Intensity
O-H Stretch (H-bonded) 3500 - 3200 Strong, Broad
C-H Stretch (sp³) 3000 - 2850 Strong to Medium

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis. chemguide.co.uk

Mass Spectrometry (MS) : In MS, the molecule is ionized to form a molecular ion (M⁺), whose m/z value gives the molecular weight of the compound. This molecular ion can then undergo fragmentation, breaking into smaller, characteristic charged pieces. The resulting fragmentation pattern serves as a molecular fingerprint that can help elucidate the structure. Common fragmentation pathways for tetrahydropyran rings involve the loss of substituents and ring cleavage reactions. libretexts.orgyoutube.com

High-Resolution Mass Spectrometry (HRMS) : HRMS is a powerful extension of MS that measures the m/z ratio with extremely high accuracy (typically to within 5 ppm). measurlabs.com This precision allows for the unambiguous determination of a molecule's elemental composition from its exact mass. fiveable.mecolorado.edu By comparing the experimentally measured mass to the calculated masses of possible molecular formulas, the correct formula can be identified, which is a critical step in the identification of unknown compounds or the confirmation of a synthesized product's identity. researchgate.net

Table 4: Example of HRMS Data for a Tetrahydro-2H-pyran Derivative

Compound Ion Formula Calculated m/z Found m/z
Tetrahydro-2H-pyran-2-yl stearate [C₂₃H₄₄NaO₃]⁺ 391.3182 391.3176

| 3,5-Diphenyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole | [C₂₀H₂₀N₂NaO]⁺ | 327.1467 | 327.1478 |

X-ray Diffraction Analysis for Solid-State Structure and Absolute Configuration

X-ray diffraction (XRD) is a powerful analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information on bond lengths, bond angles, and torsion angles, which are crucial for elucidating the conformational preferences of molecules in the solid state. For derivatives of this compound, single-crystal XRD is instrumental in unambiguously determining the absolute configuration of stereocenters.

The analysis of crystalline derivatives of pyran compounds reveals key structural features. For instance, the crystal structure of 2,5-dimethyl-3,4-dihydro-2H-pyran-2-carboxylic acid, a related dihydropyran derivative, was determined by single-crystal X-ray diffraction. The study established that the molecule exists as the endo isomer and the single crystal is a racemate of the two enantiomeric endo stereoisomers.

The crystallographic data for this compound are summarized in the table below:

ParameterValue
Empirical Formula C8H12O3
Crystal System Triclinic
Space Group P-1
a (Å) 6.308
b (Å) 8.540
c (Å) 8.878
α (°) 84.33
β (°) 84.86
γ (°) 70.26
Volume (ų) 447.13
Calculated Density (g/cm³) 1.160

Table 1: Crystallographic data for 2,5-dimethyl-3,4-dihydro-2H-pyran-2-carboxylic acid.

In another example, the crystal structures of acyl and aryl ketals of warfarin, which contain an embedded dihydropyran ring, have been described. One such derivative, (±)-cis-2-methyl-5-oxo-4-phenyl-3,4-dihydro-2H,5H-pyrano[3,2-c] cdnsciencepub.combenzopyran-2-yl acetate, was found to crystallize in a monoclinic system with the space group P21/n.

The determination of the absolute configuration is a critical aspect of the structural analysis of chiral molecules like this compound derivatives. While standard XRD on a single crystal of a pure enantiomer can determine the relative configuration, assigning the absolute configuration often requires the presence of a heavy atom to observe anomalous dispersion effects.

Rotational Spectroscopy for Gas-Phase Structure and Dynamics (referencing related pyranols)

Rotational spectroscopy, particularly microwave spectroscopy, is a high-resolution technique used to determine the structure and dynamics of molecules in the gas phase. wikipedia.org By measuring the transition frequencies between quantized rotational states, highly accurate rotational constants can be obtained. These constants are inversely proportional to the moments of inertia of the molecule, which in turn depend on the molecular geometry. wikipedia.org

A study of tetrahydro-2H-pyran-2-ol (THP-2-ol), a closely related pyranol, using a chirped-pulse Fourier transform microwave spectrometer has been reported. illinois.edu This compound serves as a simplified model for more complex carbohydrates, allowing for the detailed investigation of phenomena such as the anomeric effect in the gas phase. illinois.edu The anomeric effect describes the preference of an electronegative substituent at the anomeric carbon of a pyranose ring for the axial position, despite the expected steric hindrance. illinois.edu The analysis of the rotational spectrum of THP-2-ol can provide insights into the conformational preferences and potential for chiral interconversion in the gas phase. illinois.edu

Furthermore, the rotational spectrum of the parent compound, tetrahydropyran (THP), has been extensively studied. cdnsciencepub.com The rotational constants and dipole moment components for its ground vibrational state have been determined, confirming that the molecule adopts a chair conformation in the gas phase. cdnsciencepub.comwikipedia.org

The rotational parameters for tetrahydropyran are presented in the table below:

ParameterValue
A (MHz) 4673.48 ± 0.05
B (MHz) 4495.02 ± 0.11
C (MHz) 2601.31 ± 0.05
μa (D) 1.53 ± 0.02
μc (D) 0.82 ± 0.02
μtotal (D) 1.74 ± 0.03

Table 2: Rotational constants and dipole moment components for tetrahydropyran. cdnsciencepub.com

The data for tetrahydropyran provides a foundational understanding of the gas-phase structure of the pyran ring. For substituted derivatives like this compound, the presence of hydroxyl groups would be expected to significantly influence the moments of inertia and the dipole moment, leading to a more complex rotational spectrum. The analysis of such a spectrum would yield precise information about the positions of the hydroxyl groups and their orientation (axial or equatorial) in the gas phase, providing valuable data on the intrinsic conformational preferences of the molecule, free from intermolecular interactions present in the solid or liquid state.

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations have emerged as powerful tools for elucidating the molecular properties of chemical systems. These computational methods provide detailed insights into the geometric and electronic characteristics of molecules, which are fundamental to understanding their reactivity and behavior. In the context of this compound, these theoretical approaches offer a molecular-level understanding that complements experimental findings.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For this compound, DFT methods can predict bond lengths, bond angles, and dihedral angles that define its conformational landscape.

The electronic structure of a molecule, which governs its chemical properties, can also be thoroughly investigated using DFT. This includes the distribution of electron density, the nature of chemical bonds, and the energies of molecular orbitals. These insights are crucial for understanding the reactivity and interaction of this compound with other chemical species.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more readily polarizable and reactive. For this compound, FMO analysis can provide valuable predictions about its reactivity in various chemical transformations.

Electrostatic Potential (ESP) and Molecular Electrostatic Potential (MEP) Analysis

The Electrostatic Potential (ESP) and Molecular Electrostatic Potential (MEP) are valuable tools for understanding the charge distribution within a molecule and predicting its non-covalent interactions. The MEP is a color-coded map that illustrates the electrostatic potential on the surface of a molecule.

Regions of negative potential, typically colored in shades of red, indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, areas of positive potential, shown in blue, are electron-deficient and are prone to nucleophilic attack. For this compound, MEP analysis can identify the most likely sites for hydrogen bonding and other intermolecular interactions, which are crucial for its behavior in biological and chemical systems.

Prediction of Spectroscopic Parameters (e.g., NMR, Vibrational Frequencies)

Computational chemistry provides powerful methods for predicting spectroscopic parameters, which can be invaluable for the identification and characterization of molecules. Theoretical calculations can simulate Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants, providing data that can be directly compared with experimental spectra to confirm the structure of this compound.

Furthermore, the vibrational frequencies of a molecule, which correspond to the absorption peaks in an infrared (IR) spectrum, can be calculated. These theoretical spectra can aid in the interpretation of experimental IR data and the assignment of specific vibrational modes to different functional groups within the molecule.

Thermodynamic and Kinetic Modeling of Reactions

Computational modeling extends beyond the properties of isolated molecules to the study of chemical reactions. Thermodynamic and kinetic modeling can provide a quantitative understanding of the feasibility and rate of reactions involving this compound.

Calculation of Reaction Enthalpies, Entropies, and Free Energies

By calculating the energies of reactants, products, and transition states, computational methods can determine key thermodynamic parameters for a chemical reaction. The enthalpy of reaction (ΔH) indicates whether a reaction is exothermic or endothermic. The entropy of reaction (ΔS) reflects the change in disorder during the reaction.

Q & A

Basic Research Questions

Q. What are the key safety considerations when handling Tetrahydro-2H-pyran-2,3-diol in laboratory settings?

  • Answer : this compound derivatives (e.g., Tetrahydro-2H-pyran-2-one) are classified under GHS Category 1 for severe eye irritation (H318). Key precautions include:

  • Personal Protective Equipment (PPE) : Wear chemical-resistant gloves, lab coats, and safety goggles. Use fume hoods for volatile reactions .
  • Emergency Protocols : In case of eye contact, rinse immediately with water for 15 minutes and remove contact lenses if feasible. For skin exposure, wash thoroughly with soap and water .
  • Storage : Store in a locked, well-ventilated area away from acids or oxidizing agents to prevent unintended reactions .

Q. What synthetic routes are commonly employed to prepare this compound derivatives?

  • Answer : A scalable method involves catalytic annulation or acid-mediated cyclization. For example:

  • Scandium Triflate-Catalyzed Synthesis : Reacting this compound with aniline derivatives in acetonitrile at 80°C yields functionalized indoles. Purification via silica gel chromatography (EtOAc/heptane gradient) ensures high purity .
  • Dehydration-Ring Expansion : Tetrahydrofurfuryl alcohol can undergo dehydration to form dihydropyran intermediates, which are further functionalized .

Q. How is the structural integrity of this compound derivatives validated experimentally?

  • Answer : Use a combination of spectroscopic and computational methods:

  • NMR/FTIR : Confirm regiochemistry and hydroxyl group positioning through characteristic peaks (e.g., δ 3.5–4.5 ppm for pyran protons in 1^1H NMR) .
  • X-ray Crystallography : Resolve stereochemical ambiguities, as demonstrated in dinuclear cobalt(III) complexes derived from pyran-based ligands .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance enantioselectivity in this compound-mediated catalysis?

  • Answer : Enantioselective synthesis requires chiral catalysts and controlled conditions:

  • Chiral Lewis Acids : Use Sc(OTf)3_3 or BINOL-derived catalysts to induce asymmetry during annulation .
  • Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) improve reaction rates and selectivity.
  • Temperature Control : Lower temperatures (e.g., 0–25°C) reduce side reactions in sensitive transformations .

Q. What computational approaches are used to predict the pharmacological activity of this compound derivatives?

  • Answer : Molecular docking and QSAR models are critical:

  • Docking Studies : Evaluate binding affinities to targets like uropathogenic E. coli FimH lectin. Derivatives with polyhydroxy groups show enhanced binding scores (e.g., ligand C25: ΔG = −9.2 kcal/mol) .
  • ADMET Profiling : Predict oral bioavailability and toxicity using tools like SwissADME. Hydrophilic derivatives exhibit favorable pharmacokinetics due to hydroxyl-rich structures .

Q. How do conflicting spectroscopic data for this compound derivatives arise, and how can they be resolved?

  • Answer : Discrepancies often stem from tautomerism or solvent effects:

  • Tautomeric Equilibria : In Schiff base derivatives, keto-enol tautomerism can shift 1^1H NMR peaks. Use deuterated DMSO to stabilize specific forms .
  • Dynamic HPLC : Separate diastereomers or conformers under gradient conditions to isolate pure species for analysis .

Q. What role do this compound derivatives play in protecting group chemistry?

  • Answer : The pyran ring acts as a robust hydroxyl-protecting group:

  • Acid-Labile Protection : Stable under basic conditions but cleaved by mild acids (e.g., HCl/THF). This is leveraged in glycosylation reactions to preserve sugar moieties .
  • Orthogonality : Compatible with other protecting groups (e.g., acetyl, benzyl) in multi-step syntheses, as seen in dapagliflozin intermediates .

Methodological Considerations

Q. What strategies mitigate side reactions during functionalization of this compound?

  • Answer :

  • Regioselective Protection : Temporarily block reactive hydroxyls using silyl ethers (e.g., TBSCl) before alkylation or acylation .
  • Catalyst Screening : Test transition metals (e.g., Pd, Ru) for cross-coupling reactions to minimize over-oxidation or ring-opening .

Q. How are this compound derivatives applied in anion sensing or bioimaging?

  • Answer :

  • Schiff Base Sensors : Derivatives with nitrobenzoxadiazole (NBD) groups exhibit fluorescence quenching upon anion binding (e.g., F^- in DMSO) .
  • Glucose Analogues : 2-NBDG, a fluorescent pyran derivative, tracks cellular glucose uptake via confocal microscopy .

Tables for Key Data

Property Value/Technique Reference
pKa (Hydroxyl Groups) ~12.5 (estimated via computational DFT)
LogP (C25 Derivative) −1.8 (predicted)
Typical Reaction Yield 65–85% (Sc(OTf)3_3-catalyzed)
Melting Point Range 120–150°C (crystalline derivatives)

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.